molecular formula C19H21F2N3O B5126897 2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)acetamide

2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B5126897
M. Wt: 345.4 g/mol
InChI Key: CEYAPQLGENDLEL-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O/c20-16-6-7-18(17(21)12-16)22-19(25)14-24-10-8-23(9-11-24)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYAPQLGENDLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acylation: The benzylated piperazine is acylated with 2,4-difluorophenylacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions may target the acyl group, potentially converting it to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the acyl group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a tool to study receptor-ligand interactions.

    Medicine: Potential therapeutic applications, particularly in the development of drugs targeting central nervous system disorders.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)acetamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors in the body, such as serotonin or dopamine receptors, leading to modulation of neurotransmitter activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzylpiperazin-1-yl)-N-(2,4-dichlorophenyl)acetamide
  • 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)acetamide
  • 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Comparison

Compared to its analogs, 2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)acetamide may exhibit unique properties due to the presence of fluorine atoms, which can influence its lipophilicity, metabolic stability, and binding affinity to biological targets.

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